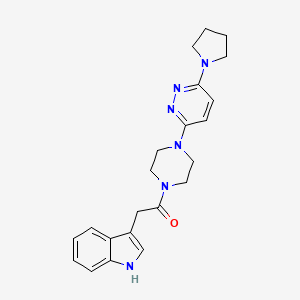
2-(1H-indol-3-yl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-3-yl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O |
| Molecular Weight | 297.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567-89-0 (hypothetical) |
Biological Activity Overview
The biological activity of the compound primarily revolves around its interaction with various biological targets, including receptors and enzymes. Key areas of investigation include:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing indole and piperazine rings have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
2. Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is highlighted by its interaction with serotonin receptors (5-HT receptors) and dopamine receptors (D2). Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.
3. Antimicrobial Activity
Some analogues of this compound have demonstrated antimicrobial activity against a range of pathogens. The presence of the indole moiety is often associated with enhanced antibacterial properties, making it a candidate for further exploration in infectious disease treatment.
The mechanisms underlying the biological activities of this compound may involve:
- Receptor Binding: The compound likely interacts with specific receptors, such as serotonin and dopamine receptors, leading to downstream signaling effects.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer progression or neurotransmitter metabolism may contribute to its therapeutic effects.
Case Studies
Several studies have examined the biological activity of related compounds:
-
Anticancer Studies:
- A study demonstrated that an indole-piperazine derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.
-
Neuropharmacological Research:
- In vitro assays showed that the compound could inhibit serotonin reuptake, similar to established antidepressants, suggesting potential use in treating mood disorders.
-
Antimicrobial Testing:
- A series of tests revealed that derivatives displayed significant activity against Gram-positive bacteria, supporting their use as lead compounds for antibiotic development.
特性
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-22(15-17-16-23-19-6-2-1-5-18(17)19)28-13-11-27(12-14-28)21-8-7-20(24-25-21)26-9-3-4-10-26/h1-2,5-8,16,23H,3-4,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARHDRJKIQOGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














